molecular formula C17H19N5O2S B2612470 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2415530-60-6

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No. B2612470
CAS RN: 2415530-60-6
M. Wt: 357.43
InChI Key: MXVGVMNMSFACOS-UHFFFAOYSA-N
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Description

“3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide” is a compound with the molecular formula C17H19N5O2S and a molecular weight of 357.43. It is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole .


Synthesis Analysis

The synthesis of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, including “3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide”, involves a multi-step procedure . The structures of these synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide” was determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .

Future Directions

The future directions for research on “3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide” could involve further exploration of its biological activities and potential applications in medicine. For instance, similar compounds have shown promise as antibacterial agents .

properties

IUPAC Name

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-2-13-11-16(19-12-18-13)21-7-9-22(10-8-21)17-14-5-3-4-6-15(14)25(23,24)20-17/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVGVMNMSFACOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

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